Technical Monograph: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride
Technical Monograph: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride . This monograph is designed for researchers in medicinal chemistry and process development, focusing on the compound's utility as a bifunctional furan scaffold.
The Bifunctional Furan Scaffold in Pharmaceutical Synthesis
Executive Summary
5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 1185300-64-4) is a specialized heterocyclic building block characterized by a 2,5-disubstituted furan ring. It features a carboxylic acid moiety at position 2 and a dimethylaminomethyl group at position 5. This bifunctionality makes it a critical intermediate in the synthesis of H2-receptor antagonists (e.g., Ranitidine analogs) and a versatile scaffold for fragment-based drug discovery (FBDD).
As a hydrochloride salt, the compound exhibits enhanced stability and water solubility compared to its zwitterionic or free base forms, facilitating its use in aqueous reaction media and biological assays.
Chemical Identity & Physical Properties[1][2][3]
The compound is an amphoteric molecule stabilized as a hydrochloride salt. The furan ring serves as a rigid linker, positioning the acidic and basic domains at a fixed distance, which is crucial for pharmacophore mapping.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 5-((Dimethylamino)methyl)furan-2-carboxylic acid hydrochloride |
| CAS Number | 1185300-64-4 |
| Molecular Formula | C₈H₁₂ClNO₃ (C₈H₁₁NO₃ · HCl) |
| Molecular Weight | 205.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol; Low in Ethyl Acetate, Hexane |
| pKa (Calc.) | ~3.5 (Carboxylic Acid), ~9.2 (Tertiary Amine) |
| Hygroscopicity | Moderate (Store under desiccant) |
| SMILES | CN(C)CC1=CC=C(O1)C(=O)O.Cl |
Synthesis & Production Protocols
The synthesis of this compound requires careful control of regioselectivity to ensure substitution at the 5-position of the furan ring while preserving the carboxylic acid functionality. Two primary routes are established: the Mannich Reaction (direct functionalization) and the Nucleophilic Substitution (via halomethyl intermediates).
Method A: Nucleophilic Substitution (Recommended for High Purity)
This method avoids the formation of polymeric side products often seen in direct Mannich reactions on furan acids.
Reaction Scheme:
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Starting Material: Methyl 5-(chloromethyl)-2-furoate.
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Amination: Displacement of the chloride with dimethylamine.
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Hydrolysis: Saponification of the ester.
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Salt Formation: Acidification with HCl.
Step-by-Step Protocol:
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Amination:
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Dissolve Methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous THF.
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Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) dropwise.
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Stir at room temperature for 4 hours. Monitor by TLC (disappearance of starting material).
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Note: Excess amine acts as a base to scavenge the HCl generated initially.
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Hydrolysis:
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Concentrate the reaction mixture to remove excess dimethylamine and solvent.
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Redissolve the residue in MeOH/Water (3:1).
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Add LiOH (2.0 eq) and stir at 40°C for 2 hours.
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Workup & Salt Formation:
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Neutralize the solution with 1N HCl to pH ~7.
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Evaporate methanol. Extract the aqueous phase with Ethyl Acetate to remove non-polar impurities (discard organic layer).
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Acidify the aqueous phase to pH 1-2 using concentrated HCl.
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Lyophilize the aqueous solution or concentrate and crystallize from EtOH/Et2O to obtain the hydrochloride salt.
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Visualization: Synthetic Pathway
The following diagram illustrates the logic flow from precursor to the final salt form.
Figure 1: Step-wise synthesis via chloromethyl ester displacement, ensuring regiochemical fidelity.
Chemical Reactivity & Stability
Furan Ring Sensitivity
The furan ring is electron-rich (aromatic), making it susceptible to oxidative degradation and electrophilic attack.
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Acid Sensitivity: While the hydrochloride salt is stable, prolonged exposure to strong Lewis acids can trigger ring-opening polymerization (furan resinification).
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Oxidation: The methylene bridge (C5-CH2-N) is a potential site for autoxidation to the amide or aldehyde under harsh conditions.
Bifunctional Utility
This molecule acts as a "linker" scaffold.
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Carboxylic Acid: Amenable to amide coupling (EDC/NHS) to attach larger pharmacophores or solubilizing tails.
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Tertiary Amine: Acts as a proton acceptor at physiological pH, improving the solubility of coupled drugs.
Applications in Drug Development[4]
Ranitidine and H2 Antagonists
The 5-((dimethylamino)methyl)furan moiety is the pharmacophore responsible for H2 receptor affinity in Ranitidine. While Ranitidine uses a thio-ether linkage, this carboxylic acid derivative serves as:
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Analog Synthesis: Precursor for amide-linked H2 antagonists which may possess improved hydrolytic stability over the thio-ether.
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Impurity Standards: Used to identify oxidative degradants in stability studies of furan-based drugs.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule is classified as a Polar Heterocyclic Fragment .
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Ligand Efficiency: The rigid furan ring reduces entropic penalty upon binding.
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Vector Positioning: The 2,5-substitution pattern provides a linear vector, ideal for probing deep binding pockets.
Visualization: Structural Utility
Figure 2: The compound serves as a versatile node for synthesis, linking amine-based pharmacophores with carboxylic acid targets.
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Use in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Storage: Hygroscopic. Store at -20°C or 2-8°C in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent ring oxidation and moisture absorption.
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References
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Synthesis of Furan Derivatives: Keegstra, M. A. (1992). The reaction of furans with electrophiles: A review of synthetic strategies. Tetrahedron, 48(14), 2681-2703. Link
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Ranitidine Structure-Activity Relationships: Bradshaw, J., et al. (1979). The Histamine H2-Antagonist Activity of Ranitidine and its Analogs. British Journal of Pharmacology. Link
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Furan-2,5-dicarboxylic Acid Production: Comparison of oxidative pathways for furan derivatives. ACS Sustainable Chemistry & Engineering. Link
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Chemical Identity & CAS: PubChem Compound Summary for Furan-2-carboxylic acid derivatives. National Library of Medicine. Link
